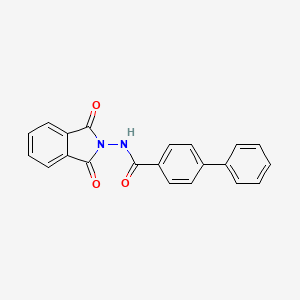![molecular formula C22H28N4O2 B4995998 3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)
3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 1H-indole and has a unique chemical structure that makes it interesting for research purposes.
作用机制
The exact mechanism of action of 3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole is not fully understood. However, studies have shown that the compound has the ability to interact with specific cellular targets, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes, leading to the suppression of various cellular processes. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the advantages of using 3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole in lab experiments is its relatively simple synthesis method. Additionally, the compound has shown promising results in various studies, making it an interesting candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and testing.
未来方向
There are various future directions for research on 3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole. One area of research is the development of new drug candidates based on this compound. Additionally, researchers are investigating the compound's potential as a tool for studying specific cellular processes. Furthermore, researchers are exploring the compound's potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential applications in various fields. This paper has provided an overview of this compound, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies on this compound could lead to new drug candidates and a better understanding of specific cellular processes.
合成方法
The synthesis of 3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole involves the reaction of 1H-indole with 3-(1-azocanyl)-3-oxopropyl)-1,3,4-oxadiazole in the presence of a suitable catalyst. This reaction results in the formation of the desired compound. The synthesis method is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole has potential applications in various fields of scientific research. One of the areas where this compound is being studied is in the field of medicinal chemistry. Researchers are investigating the compound's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
属性
IUPAC Name |
1-(azocan-1-yl)-3-[5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-22(26-14-6-2-1-3-7-15-26)13-12-21-25-24-20(28-21)11-10-17-16-23-19-9-5-4-8-18(17)19/h4-5,8-9,16,23H,1-3,6-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEVIWVXFFOHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)CCC2=NN=C(O2)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(anilinocarbonyl)amino]-N-(tert-butyl)benzamide](/img/structure/B4995921.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
![N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![1-benzyl-5-[(3,4-dimethoxybenzyl)thio]-1H-tetrazole](/img/structure/B4995956.png)
![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)
![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![1-(2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}phenyl)ethanone](/img/structure/B4996001.png)
![N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
![3-isobutyl-1-methyl-8-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4996025.png)